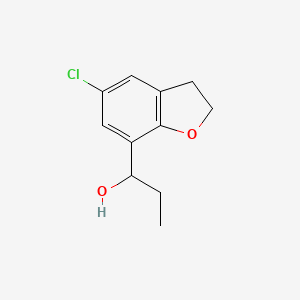

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-10(13)9-6-8(12)5-7-3-4-14-11(7)9/h5-6,10,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAMPRVHYVNKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC2=C1OCC2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and exerting its biological effects . The chlorine atom and propanol group may also contribute to its binding affinity and specificity towards certain targets.

Comparación Con Compuestos Similares

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one

- Molecular Formula : C₁₁H₁₁ClO₂

- Molecular Weight : 210.66 g/mol

- Functional Group : Ketone (propan-1-one) instead of alcohol.

- Key Differences : The absence of a hydroxyl group reduces polarity compared to the target compound, likely lowering water solubility. The ketone may serve as a synthetic intermediate for the alcohol via reduction reactions.

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.09 g/mol

- Functional Group : Methanamine (shorter carbon chain) as a hydrochloride salt.

Comparative Physicochemical Properties

Reactivity and Stability

- Alcohol vs. Ketone : The target alcohol can undergo oxidation to form the ketone analog (C₁₁H₁₁ClO₂), while the ketone may be reduced back to the alcohol .

- Hydrochloride Salts : The amine hydrochloride derivatives (e.g., ethanamine and methanamine salts) exhibit enhanced stability and solubility, making them preferable for drug formulations .

Actividad Biológica

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol is a compound belonging to the benzofuran family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol. Its molecular formula is , and it features a fused benzene and furan ring system with a chlorine substituent at the 5-position. This structural configuration is significant for its biological activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit considerable antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives, which were tested against Mycobacterium tuberculosis and other pathogens. Notably, compounds with hydroxyl groups showed enhanced activity against M. tuberculosis strains, suggesting that similar substitutions in 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol could yield promising results .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 3 | M. tuberculosis H37Rv | 8 μg/mL |

| Compound 4 | M. tuberculosis H37Rv | 2 μg/mL |

| Compound 6 | S. aureus | <10 μg/mL |

| Compound 20 | C. krusei | 1.6 μg/mL |

These findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy.

Anticancer Activity

Benzofurans have also been explored for their anticancer properties. A review indicated that certain benzofuran derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The presence of functional groups such as hydroxyl or methoxy has been correlated with increased anticancer activity .

Case Study: Anticancer Effects

In a specific study, derivatives of benzofuran were synthesized and evaluated for their cytotoxicity against breast cancer cells. The results showed that compounds with a chlorine substituent exhibited enhanced potency compared to their unsubstituted counterparts. This suggests that the chlorinated structure of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol may confer similar benefits in anticancer applications.

The biological activity of benzofurans often involves interaction with cellular targets such as enzymes or receptors. For instance, some studies have indicated that these compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation. Understanding these mechanisms is crucial for optimizing the therapeutic potential of compounds like 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol.

Q & A

Q. What are the recommended methods for synthesizing 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol, and how can reaction efficiency be optimized?

The synthesis of benzofuran derivatives often involves Claisen-Schmidt condensation or cyclization reactions. For example, analogous compounds like 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones are synthesized via base-catalyzed condensation of substituted acetophenones with 5-chloro-1-benzofuran-2-carbaldehyde . To optimize yield, factors such as solvent polarity (e.g., ethanol vs. DMF), reaction temperature (60–80°C), and catalyst selection (e.g., NaOH or piperidine) should be systematically tested. Purification via column chromatography using silica gel and hexane/ethyl acetate gradients is recommended for isolating the product .

Q. How should researchers handle and store 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol to ensure stability and prevent decomposition?

The compound is stable under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids/bases . Storage should occur in airtight, light-resistant containers at 2–8°C. Handling requires PPE: nitrile gloves, safety goggles, and lab coats. Avoid dust formation by using local exhaust ventilation, and dispose of contaminated materials per hazardous waste protocols .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol?

Key techniques include:

- NMR (¹H and ¹³C) to confirm hydrogen and carbon environments, particularly the dihydrobenzofuran ring and propanol chain.

- FT-IR to identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation.

Cross-verification with X-ray crystallography (as in structurally similar compounds) can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol, and how can docking studies be validated experimentally?

Molecular docking against targets like bacterial enzymes (e.g., DNA gyrase) or fungal cytochrome P450 can predict antimicrobial activity. Software such as AutoDock Vina or Schrödinger Suite should be used with force fields optimized for small molecules. Validation requires in vitro assays:

- Antimicrobial susceptibility testing (e.g., MIC determination via broth microdilution).

- Enzyme inhibition assays (e.g., β-ketoacyl-ACP synthase for antibacterial activity) .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during the characterization of this compound?

Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:

Q. What strategies can be employed to improve the yield of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol in multi-step synthetic routes?

- Stepwise optimization : Screen catalysts (e.g., transition metals for cyclization) and solvents (polar aprotic vs. protic).

- In situ monitoring : Use TLC or HPLC to track intermediate formation.

- Protecting groups : Temporarily protect reactive hydroxyl groups during synthesis to prevent side reactions.

- Scale-up adjustments : Maintain stoichiometric ratios and optimize mixing efficiency for larger batches .

Data Contradiction and Safety Considerations

Q. How should researchers address conflicting data regarding the compound’s reactivity or stability in published studies?

- Replicate experiments : Verify conditions (e.g., pH, temperature) from conflicting studies.

- Advanced analytical methods : Use DSC (Differential Scanning Calorimetry) to study thermal stability or LC-MS to identify degradation products.

- Literature review : Cross-reference with structurally analogous compounds (e.g., 1-amino derivatives) to identify trends in reactivity .

Q. What safety protocols are critical given the potential carcinogenic risks associated with benzofuran derivatives?

- Exposure control : Use fume hoods and HEPA filters to minimize airborne particles.

- Carcinogenicity compliance : Follow IARC and ACGIH guidelines for handling Group 2B substances (possibly carcinogenic).

- Emergency procedures : Immediate decontamination with water for skin/eye contact and medical consultation for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.